molecular formula C7H5ClO<br>ClC6H4CHO<br>C7H5ClO B119727 2-Chlorobenzaldehyde CAS No. 89-98-5

2-Chlorobenzaldehyde

Cat. No. B119727
CAS RN: 89-98-5
M. Wt: 140.56 g/mol
InChI Key: FPYUJUBAXZAQNL-UHFFFAOYSA-N
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Description

2-Chlorobenzaldehyde is a chlorinated derivative of benzaldehyde . It is a colorless to yellowish liquid with a penetrating odor . It is insoluble in water, but soluble in benzene, alcohol, and ether . It is used in the production of CS gas .


Synthesis Analysis

2-Chlorobenzaldehyde is produced mainly by the chlorination of 2-chlorotoluene to form 2-chlorobenzal chloride, which is then subjected to acid hydrolysis . Metal salts, such as iron (III) chloride, are used as catalysts . The hydrolysis can also be accomplished using formic acid without a catalyst .


Molecular Structure Analysis

The molecular structure of 2-chlorobenzaldehyde has been studied by gas-phase electron diffraction at a nozzle temperature of 70 °C . Particular attention was given to the measurement of the isomeric composition of the gaseous mixture .


Chemical Reactions Analysis

2-Chlorobenzaldehyde reacts with malononitrile to form CS . It also undergoes alkynylation with phenylacetylene in the presence of catalytic ligands and dimethylzinc at 0°C to form binaphthyl-derived amino alcohols .


Physical And Chemical Properties Analysis

2-Chlorobenzaldehyde has a molar mass of 140.57 g/mol . It has a density of 1.25 , a melting point of 9–12 °C , and a boiling point of 209–215 °C . It is more resistant to oxidation than benzaldehyde .

Scientific Research Applications

1. Molecular Structure Analysis

2-Chlorobenzaldehyde has been studied for its molecular structure using gas-phase electron diffraction, focusing on the measurement of its isomeric composition. This research has provided detailed insights into the bond distances and angles within the molecule, highlighting its structural characteristics in different conformers (Schāfer, Samdal, & Hedberg, 1976).

2. Educational Applications in Organic Chemistry

In an instructional context, 2-Chlorobenzaldehyde has been used to demonstrate the Cannizzaro reaction in an undergraduate chemistry laboratory. This reaction, crucial in organic chemistry, showcases the conversion of 2-Chlorobenzaldehyde into 2-chlorobenzoic acid and 2-chlorobenzyl alcohol, providing a practical example of green chemistry principles (Phonchaiya et al., 2009).

3. Chemical Synthesis and Industrial Applications

2-Chlorobenzaldehyde is a significant raw material in various industries, including pharmaceuticals, pesticides, cosmetics, and dyestuffs. Its synthesis techniques, applications, market demands, and development trends have been a focus of research, indicating its growing importance in these sectors (Zhi, 2002).

4. Spectroscopic Studies for Molecular Behavior

Research has been conducted on the rotational isomerization of 2-Chlorobenzaldehyde using vibrational and electronic spectroscopies. These studies are significant in understanding the behavior of this compound at molecular levels, particularly in low-temperature conditions (Akai, Kudoh, Takayanagi, & Nakata, 2002).

5. Analytical Chemistry Applications

2-Chlorobenzaldehyde has been utilized in the development of fluorophotometric methods for indirect determination. This application is vital in analytical chemistry for the detection and analysis of trace chemicals (Xin-qiao, 2006).

6. Study of Solvent Effects

Infrared spectroscopy and density functional theory have been used to investigate the solvent effects on 2-Chlorobenzaldehyde, particularly focusing on the carbonyl stretching vibration. This research is significant for understanding solvent-compound interactions (Parlak & Ramasami, 2020).

Safety And Hazards

2-Chlorobenzaldehyde is combustible . It causes severe skin burns and eye damage . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also recommended to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

2-Chlorobenzaldehyde is an important derivative of toluene chloride and an essential intermediate in synthesizing pharmaceuticals, pesticides, and dyes . It can be synthesized by multiple methods, such as the hydrolysis of 2-chlorobenzal chloride, the oxidation of chlorobenzyl alcohol, the indirect electrochemical oxidation . Future research may focus on improving the synthesis methods and exploring new applications of 2-Chlorobenzaldehyde .

properties

IUPAC Name

2-chlorobenzaldehyde
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InChI

InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H
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InChI Key

FPYUJUBAXZAQNL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)Cl
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Molecular Formula

C7H5ClO, Array
Record name 2-CHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID5024764
Record name 2-Chlorobenzaldehyde
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Molecular Weight

140.56 g/mol
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Physical Description

2-chlorobenzaldehyde is a clear colorless to yellowish liquid. (NTP, 1992), Liquid, Colorless to yellow liquid; mp = 12.4 deg C; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Record name Benzaldehyde, 2-chloro-
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Boiling Point

413.4 °F at 760 mmHg (NTP, 1992), 212 °C, 211.9 °C
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Flash Point

190 °F (NTP, 1992), 87 °C (189 °F) (SRP: closed cup), 87 °C c.c.
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Solubility

1 to 5 mg/mL at 75 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloride, Solubility in water, g/l at 20 °C: 1.8 (poor)
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Density

1.248 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2483 g/cu cm at 20 °C, BP range: 209-214 °C; density: 1.240-1.245 at 25 °C/25 °C. Soluble in alcohol, ether, acetone; insoluble in water /Chlorobenzaldehyde/, 1.25 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.86 (calculated)
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Vapor Pressure

2.2 mmHg at 122 °F (NTP, 1992), 0.23 [mmHg], 0.23 mm Hg at 20 °C, Vapor pressure, kPa at 25 °C: 0.04
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Product Name

2-Chlorobenzaldehyde

Color/Form

Colorless to yellowish liquid, Needles, Liquid or needles

CAS RN

89-98-5, 35913-09-8
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Melting Point

54.3 °F (NTP, 1992), 11.9 °C, 12.4 °C
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 13 and employing 42.0 g. of 57% dispersion of sodium hydride in mineral oil, 200 g. (1.0 mol) of trimethylsulfonium iodide and 70.4 g. (0.50 mol) of o-chlorobenzaldehyde there is obtained o-chlorostyrene oxide.
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Synthesis routes and methods II

Procedure details

195.3 g (1.0 mol) of 2-chlorobenza1 chloride are initially charged at 120° C. At this temperature 20 ml (21.8 g, 1.09 mol of water) of a 10% strength aqueous zinc chloride solution are metered in over a period of 5 hours. The mixture is stirred for a further 30 minutes at 120° C. After cooling to room temperature the reaction mixture is extracted with 1×10 ml and 2×5 ml of water. The organic phase is subsequently free of chloride and is worked up by distillation. 136.0 g (97% of theoretical) of 2-chlorobenzaldehyde (b.p.: 90° C./16 torr) with a purity of >99.9% are obtained. The combined aqueous phases (20 ml, 22.0 g) are used in Example 2 as catalyst solution.
Quantity
195.3 g
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21.8 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzaldehyde
Reactant of Route 2
2-Chlorobenzaldehyde
Reactant of Route 3
2-Chlorobenzaldehyde
Reactant of Route 4
2-Chlorobenzaldehyde
Reactant of Route 5
2-Chlorobenzaldehyde
Reactant of Route 6
2-Chlorobenzaldehyde

Citations

For This Compound
3,690
Citations
Y Tian, C Duan, C Zhao, X You, TCW Mak… - Inorganic …, 1997 - ACS Publications
The new Schiff base ligand 2-chlorobenzaldehyde thiosemicarbazone (L, 1) has been synthesized and characterized by spectral techniques and single-crystal X-ray analysis. Crystals …
Number of citations: 237 pubs.acs.org
RP Bakale, GN Naik, CV Mangannavar… - European Journal of …, 2014 - Elsevier
An unusual tetrahedral mixed ligand Zn(II) complex ZnT(L)Cl, where L = 2-chlorobenzaldehyde hydralazine hydrazone and T = in situ generated 3-(2-chlorophenyl)-1,2,4-triazolo[3,4-a]…
Number of citations: 79 www.sciencedirect.com
W Zhong, W Zishen, Y Zhenhuan… - … and Reactivity in …, 1994 - Taylor & Francis
… Although a few Schiff bases derived from 2 - chlorobenzaldehyde and amino compounds have … of the Schiff base derived from 2-chlorobenzaldehyde and glycine and its complexes with …
Number of citations: 52 www.tandfonline.com
N Akai, S Kudoh, M Takayanagi, M Nakata - Journal of Photochemistry and …, 2002 - Elsevier
… rotational isomerization of 2-chlorobenzaldehyde using electronic … spectra for O-trans 2-chlorobenzaldehyde in the gas phase … of matrix isolated 2-chlorobenzaldehyde by infrared and …
Number of citations: 23 www.sciencedirect.com
AV Sadlapurkar, UB Barache, AB Shaikh… - Chemical Data …, 2022 - Elsevier
… The yellow complex of bismuth(III) with 2-chlorobenzaldehyde thiocarbohydrazone in presence … The concentration of 2-chlorobenzaldehyde thiocarbohydrazone and potassium iodide …
Number of citations: 4 www.sciencedirect.com
L Schäfer, S Samdal, K Hedberg - Journal of Molecular Structure, 1976 - Elsevier
The molecular structure of 2-chlorobenzaldehyde has been studied by gas-phase electron diffraction at a nozzle temperature of 70 C. Particular attention was given to the measurement …
Number of citations: 6 www.sciencedirect.com
M Rogojerov, G Keresztury, B Jordanov - Spectrochimica Acta Part A …, 2005 - Elsevier
Vibrational analysis of the two conformers of furfural and 2-chlorobenzaldehyde has been carried out on the basis of their IR and Raman spectra measured in isotropic and anisotropic (…
Number of citations: 73 www.sciencedirect.com
M Sunjuk, L Al-Najjar, M Shtaiwi, BI El-Eswed… - Inorganics, 2023 - mdpi.com
… of quinoline-3-carbohydrazide with 2-nitrobenzaldehyde, 2-chlorobenzaldehyde and 2,4-… On the other hand, the ν(C-Cl) band in the spectrum of 2-chlorobenzaldehyde was shifted to …
Number of citations: 4 www.mdpi.com
AV Sadlapurkar, UB Barache, AB Shaikh… - International Journal …, 2023 - Taylor & Francis
… a novel chromogenic reagent namely 2-chlorobenzaldehyde thiocarbohydrazone (2-CBTCH)for … The chromogenic reagent 2-chlorobenzaldehyde thiocarbohydrazone forms orange …
Number of citations: 5 www.tandfonline.com
M Yusuf - Jurnal Pendidikan Kimia (JPKIM), 2020 - jurnal.unimed.ac.id
… In this study, computational calculations of the 2-chlorobenzaldehyde acetalization reaction mechanism are proposed as shown in Fig 2. The purpose of the computational calculation is …
Number of citations: 3 jurnal.unimed.ac.id

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